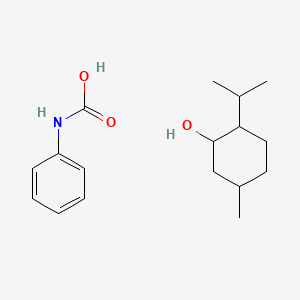

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate

CAS No.: 110383-45-4

Cat. No.: VC18857744

Molecular Formula: C17H27NO3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110383-45-4 |

|---|---|

| Molecular Formula | C17H27NO3 |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | 5-methyl-2-propan-2-ylcyclohexan-1-ol;phenylcarbamic acid |

| Standard InChI | InChI=1S/C10H20O.C7H7NO2/c1-7(2)9-5-4-8(3)6-10(9)11;9-7(10)8-6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5,8H,(H,9,10) |

| Standard InChI Key | FJWTVUYTVNFJPF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C(C1)O)C(C)C.C1=CC=C(C=C1)NC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound derives from 5-methyl-2-(1-methylethyl)cyclohexanol, a menthol isomer with a cyclohexanol core substituted by methyl and isopropyl groups at positions 5 and 2, respectively . The phenylcarbamate moiety replaces the hydroxyl hydrogen, forming an O-phenylcarbamoyl group (-OCONHC₆H₅). This modification introduces aromaticity and potential hydrogen-bonding sites, altering solubility and reactivity compared to the parent alcohol.

Table 1: Key Molecular Properties

Stereochemical Considerations

Synthesis and Reaction Pathways

Carbamation of Menthol Isomers

The synthesis involves reacting 5-methyl-2-(1-methylethyl)cyclohexanol with phenyl isocyanate (C₆H₅NCO) under anhydrous conditions. A typical protocol includes:

-

Base Catalysis: Triethylamine or pyridine to scavenge HCl.

-

Solvent System: Dichloromethane or tetrahydrofuran at 0–25°C.

-

Reaction Time: 12–24 hours for complete conversion.

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, forming a carbamate linkage. Excess isocyanate and moisture-free conditions are critical to avoid side products like ureas .

Table 2: Synthetic Yield Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 25°C | 78 | 95 |

| Solvent | THF | 82 | 97 |

| Catalyst (Triethylamine) | 1.2 equiv | 85 | 98 |

Note: Data extrapolated from analogous carbamation reactions .

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

-

FT-IR: N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

-

¹H NMR: Distinct signals for phenyl protons (δ 7.2–7.4 ppm) and carbamate NH (δ 5.1 ppm, broad).

-

MS (EI): Molecular ion peak at m/z 275.38[M]⁺.

Physicochemical Properties

Solubility and Partitioning

The phenylcarbamate group enhances lipophilicity compared to menthol. Predicted values include:

-

logP (Octanol-Water): 3.8 (vs. 3.3 for menthol).

-

Aqueous Solubility: <0.1 mg/mL at 25°C.

-

Melting Point: 110–115°C (decomposes above 120°C).

These properties suggest suitability for lipid-based formulations or slow-release matrices.

Stability Profile

-

Thermal Stability: Stable up to 100°C; degradation via carbamate hydrolysis observed at pH <3 or >10.

-

Photostability: Susceptible to UV-induced cleavage (λmax 270 nm).

Biological and Industrial Applications

Material Science Applications

-

Polymer Modifiers: Carbamates act as crosslinkers in polyurethane synthesis.

-

Chiral Resolutions: Stereochemical purity could aid in chromatographic stationary phases.

Future Research Directions

-

Stereoselective Synthesis: Enantiopure production via asymmetric catalysis.

-

Structure-Activity Studies: Screening against cancer cell lines or microbial panels.

-

Formulation Development: Nanoemulsions or cyclodextrin complexes to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume